3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole
Description
3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole (CAS: 160377-57-1) is a heterocyclic compound with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . Its structure comprises a 1,2,4-oxadiazole core substituted with a 3-bromo-4-methylphenyl group at position 3 and a methyl group at position 3. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of bromine and methyl substituents, which modulate reactivity and biological activity.
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-(3-bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H9BrN2O/c1-6-3-4-8(5-9(6)11)10-12-7(2)14-13-10/h3-5H,1-2H3 |
InChI Key |
KKGYNTHPXKRJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C)Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Solvent-Free Synthesis
A streamlined one-pot synthesis eliminates the need for isolating the amidoxime intermediate. A mixture of 4-bromo-3-methylbenzonitrile (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and a catalytic amount of acetic acid is heated at 150°C under solvent-free conditions for 40 minutes . The reaction proceeds via in situ formation of the amidoxime, followed by cyclization driven by thermal dehydration. This method reduces reaction time from 10–12 hours (traditional two-step) to under 1 hour, though yields are moderately lower (50–65%) .
Reaction Optimization :
-
Temperature : Temperatures below 130°C result in incomplete cyclization.
-
Catalyst Load : Acetic acid concentrations above 5 mol% lead to side-product formation.
Boron Trifluoride-Catalyzed Cyclocondensation
A patent-pending method utilizes boron trifluoride dimethyl ether (BF₃·OEt₂) as a Lewis acid catalyst to accelerate cyclocondensation. In this approach, N-hydroxy-4-bromo-3-methylbenzamidine (1.0 equiv) is treated with triethyl orthoformate (1.2 equiv) in tetrahydrofuran (THF) at 0°C . BF₃·OEt₂ (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The volatiles are evaporated, and the crude product is purified via silica gel chromatography, yielding 55–60% of the target compound .
Mechanistic Insight :
BF₃·OEt₂ facilitates electrophilic activation of the orthoformate, promoting nucleophilic attack by the amidoxime’s hydroxyl group. This method is particularly advantageous for sterically hindered substrates.
Comparative Analysis of Synthetic Methods
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Two-Step Amidoxime | 60–75% | 10–12 h | Moderate | High |
| One-Pot Solvent-Free | 50–65% | 40 min | Low | Moderate |
| BF₃-Catalyzed | 55–60% | 3 h | High | Low |
The two-step method remains the gold standard for industrial applications due to its scalability and predictable yields. However, the one-pot approach offers a greener alternative by eliminating solvent use and reducing energy consumption. The BF₃-catalyzed method, while efficient, is limited by the cost and handling challenges of boron trifluoride.
Characterization and Analytical Data
Spectroscopic Properties :
-
IR (KBr) : Peaks at 1182 cm⁻¹ (N–C–O stretching) and 1578 cm⁻¹ (C=N stretching) .
-
¹H NMR (DMSO-d₆) : δ 9.5 (s, 1H, oxadiazole C₅–H), 7.7 (d, 2H, aromatic), 6.7 (d, 2H, aromatic), 2.4 (s, 3H, CH₃) .
Physicochemical Properties :
Applications and Derivatives
While beyond the scope of preparation methods, it is noteworthy that 3-(3-bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole serves as a precursor to bioactive molecules. For example, nucleoside derivatives incorporating this scaffold exhibit antifungal activity against Candida albicans (MIC = 32 µg/mL) .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The molecular formula is with a molecular weight of approximately 239.072 g/mol. Its structure includes a bromo-substituted phenyl group and a methyl group, contributing to its biological activity and stability.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study synthesized various oxadiazole derivatives and evaluated their cytotoxic effects against different cancer cell lines, including glioblastoma and breast cancer. The findings showed that certain compounds demonstrated potent antiproliferative activity, suggesting that 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole could be a promising candidate for further development as an anticancer agent .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole | A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
| Other Derivative A | MCF-7 (Breast) | 8.0 | Cell cycle arrest at G1 phase |
| Other Derivative B | HCT-116 (Colon) | 15.0 | Inhibition of DNA synthesis |
Antimicrobial Properties
Oxadiazole compounds have also been explored for their antimicrobial activities. The presence of the bromo substituent enhances the compound's ability to penetrate microbial cell walls, making it effective against various bacterial strains. Studies have shown that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Pesticidal Activity
The oxadiazole framework has been utilized in developing pesticides due to its effectiveness against nematodes and other agricultural pests. Field tests have confirmed the efficacy of oxadiazoles in controlling pest populations without causing significant harm to beneficial insects .
Table 2: Pesticidal Efficacy of Oxadiazole Compounds
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole | Root-knot nematodes | 85 |
| Other Oxadiazole Compound C | Aphids | 75 |
Photoluminescent Properties
Research has indicated that oxadiazoles can be used in organic light-emitting diodes (OLEDs) due to their photoluminescent properties. The incorporation of the bromo-substituent contributes to enhanced electron transport properties, making these compounds suitable for optoelectronic applications .
Case Study 1: Anticancer Research
A systematic study published in a peer-reviewed journal synthesized various 1,2,4-oxadiazole derivatives and tested their cytotoxic effects on multiple cancer cell lines. Among these derivatives, the compound similar to 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole exhibited IC50 values lower than established chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .
Case Study 2: Agricultural Application
In agricultural trials conducted in controlled environments, several oxadiazole derivatives were tested for their effectiveness against common soil-borne pests. The results demonstrated a marked reduction in pest populations while maintaining crop health, highlighting the compound's potential as an environmentally friendly pesticide alternative .
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole
- Molecular Formula : C₉H₆Cl₂N₂O
- Key Features :
3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole
- Molecular Formula : C₇H₅BrN₂OS
- Key Features :
- Comparison :
- Thiophene-based derivatives may exhibit improved charge-transfer properties in materials science applications compared to benzene analogs.
3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
- Molecular Formula : C₁₀H₉BrN₂O
- Key Features :
- Comparison :
3-(4-Chlorobenzoyl)-5-methyl-1,2,4-oxadiazole
Antiviral Activity
- Target Compound: Limited direct data, but structurally related 5-methyl-1,2,4-oxadiazoles show nanomolar activity against human rhinovirus (hRV). For example, cyclopropyl-substituted analogs exhibit enhanced potency against hRV-A21 .
- Analogues :
Antimicrobial Activity
- Target Compound: No direct data, but 1,2,4-oxadiazoles with bromophenyl groups (e.g., 5-(4-bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) show moderate-to-strong antimicrobial effects .
- Analogues :
Structural and Physicochemical Data Table
Biological Activity
Overview
3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the class of oxadiazoles, which are known for their pharmacological potential. The presence of bromine and methyl substituents on the phenyl ring enhances its reactivity and biological profile.
The molecular formula of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is C10H9BrN2O, with a molecular weight of 253.09 g/mol. The structure features a 1,2,4-oxadiazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrN2O |
| Molecular Weight | 253.09 g/mol |
| IUPAC Name | 3-(3-bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole |
| InChI Key | KKGYNTHPXKRJNV-UHFFFAOYSA-N |
The biological activity of 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole is primarily attributed to its interaction with various biological targets. Research indicates that oxadiazole derivatives can inhibit key enzymes and receptors involved in disease processes:
- Anticancer Activity : Oxadiazoles have shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : These compounds exhibit significant antibacterial and antifungal properties by disrupting microbial cell functions.
- Neuropharmacological Effects : Some derivatives have been linked to anticonvulsant activity by modulating neurotransmitter systems.
Biological Activities
Recent studies have highlighted the following biological activities associated with 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole:
-
Anticancer Activity
- The compound has demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating moderate potency .
- A study reported that oxadiazole derivatives exhibit antiproliferative activity against multiple cancer types, suggesting that 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole may be a promising candidate for further development .
- Antimicrobial Properties
- Neuroprotective Effects
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. The results showed promising activity with some compounds exhibiting IC50 values below 20 µM .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that some derivatives had MIC values as low as 125 µg/mL against resistant strains of bacteria .
Q & A
Q. What synthetic methodologies are optimal for preparing 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via cyclization reactions using precursors like hydrazides and brominated acyl halides. A validated protocol involves reacting 3-bromo-4-methylbenzohydrazide with bromoacetyl bromide in phosphoryl chloride (POCl₃) under reflux (90°C, 6 hours), followed by neutralization and column chromatography for purification. Yield optimization (e.g., 28% in one study) may require adjusting stoichiometry, solvent choice (e.g., dichloromethane), and temperature .
Q. How is 3-(3-Bromo-4-methylphenyl)-5-methyl-1,2,4-oxadiazole characterized spectroscopically?
Answer: Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 7.01–8.00 ppm (aromatic protons) and δ 16.6–165.9 ppm (carbonyl and oxadiazole carbons) confirm regiochemistry.
- IR : Absorbances near 2927 cm⁻¹ (C-H stretch) and 658 cm⁻¹ (C-Br stretch) validate functional groups.
- Mass Spectrometry : Molecular ion peaks align with theoretical mass (e.g., m/z 253.09 for C₁₀H₉BrN₂O) .
Q. What computational approaches are suitable for modeling the electronic properties of this oxadiazole derivative?
Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms provides accurate thermochemical data, such as ionization potentials and electron affinities. Basis sets like 6-31G* are recommended for geometry optimization and HOMO-LUMO analysis .
Q. What safety protocols are essential for handling this compound?
Answer: Harmful via inhalation, skin contact, or ingestion. Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry environment. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization step in oxadiazole synthesis?
Answer: Cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of bromoacetyl bromide, followed by dehydration. POCl₃ acts as a Lewis acid, polarizing the carbonyl group and accelerating intramolecular cyclization. Isotopic labeling studies could further elucidate proton transfer pathways .
Q. How do crystallographic challenges affect structural determination of this compound?
Answer: Poor crystal quality due to flexible substituents (e.g., bromomethyl groups) may hinder diffraction. SHELX software is widely used for refinement, but high-resolution data or twin correction (via SHELXL) is often required. Synchrotron sources improve data collection for low-symmetry crystals .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?
Answer: Variations in melting points (e.g., 103–116°C for similar brominated oxadiazoles) may stem from impurities or polymorphic forms. Recrystallization in different solvents (e.g., ethanol vs. hexane) and DSC analysis can identify stable polymorphs .
Q. What solvent effects influence the yield of 1,2,4-oxadiazole synthesis?
Answer: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote side reactions. Dichloromethane minimizes byproducts in cyclization steps, while ethanol improves post-reaction purification. Solvent polarity indices should guide optimization .
Q. How does the bromine substituent impact the compound’s reactivity in cross-coupling reactions?
Answer: The bromine atom at the 3-position serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the adjacent methyl group may reduce reaction rates, requiring bulky ligands (e.g., XPhos) or elevated temperatures .
Q. What role do substituents play in modulating the compound’s electronic properties for material science applications?
Answer: The electron-withdrawing bromine and methyl groups alter π-conjugation, reducing the HOMO-LUMO gap. DFT calculations show a 0.3–0.5 eV decrease compared to non-brominated analogs, suggesting enhanced charge transport in organic semiconductors .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

